Homoserine lactone

Enantiomer differentiation SHMT enzyme inhibition Chiral procurement

L-Homoserine lactone (hydroiodide) is the minimal, non-signaling lactone core essential for quorum sensing research. As the definitive negative control in LasR, QscR, and TraR reporter assays, it establishes true baseline for HTS normalization. Its unsubstituted scaffold enables systematic acylation for focused AHL analog libraries to explore SAR of agonism/antagonism. Unlike N-acyl-HSLs, it lacks the hydrophobic moiety for LuxR-type receptor binding, making it functionally inert in QS assays—a critical distinction for reproducible, quantitative anti-virulence drug discovery.

Molecular Formula C4 H7 N O2 . H I
Molecular Weight 229.01
CAS No. 171736-85-9
Cat. No. B1143093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomoserine lactone
CAS171736-85-9
Molecular FormulaC4 H7 N O2 . H I
Molecular Weight229.01
Structural Identifiers
SMILESC1COC(=O)C1N
InChIInChI=1S/C4H7NO2/c5-3-1-2-7-4(3)6/h3H,1-2,5H2
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Homoserine Lactone (CAS 171736-85-9): Core Scaffold and Procurement Baseline for Quorum Sensing Research


Homoserine lactone (HSL), specifically its L-enantiomer, is the fundamental core scaffold of the N-acyl-L-homoserine lactone (AHL) family of signaling molecules. These molecules are the primary autoinducers in the quorum sensing (QS) systems of most Gram-negative bacteria, regulating critical group behaviors including virulence, biofilm formation, and symbiosis [1]. As the minimal lactone core devoid of an acyl side chain, this compound serves as the essential baseline for structure-activity relationship (SAR) studies, offering a non-signaling or weakly active control against which the potency and selectivity of synthetic AHL analogs can be rigorously quantified. Its utility as a synthetic building block is also central to generating focused libraries of non-native AHLs for modulating bacterial behavior [2].

Why Simple 'In-Class' Substitution of Homoserine Lactone Scaffolds is Not a Viable Procurement Strategy


Substituting the unsubstituted homoserine lactone core for a specific N-acyl homoserine lactone (AHL) or its chiral variant is scientifically invalid due to profound differences in biological activity, receptor engagement, and hydrolytic stability. The absence of an acyl chain on the HSL core renders it functionally inert in most bacterial quorum sensing (QS) assays, as it lacks the hydrophobic moiety required for productive binding to LuxR-type receptor proteins [1]. In contrast, even subtle changes in acyl chain length, C3 modification, or stereochemistry can invert function from agonism to antagonism, or shift selectivity between paralogous receptors like LasR and QscR in Pseudomonas aeruginosa [2]. Furthermore, the lactone ring's susceptibility to pH-dependent hydrolysis directly impacts the functional half-life of any AHL, a critical parameter that cannot be extrapolated from the unsubstituted core. These stark differences mandate precise procurement of the exact compound required for reproducible, quantitative research outcomes.

Product-Specific Quantitative Evidence for Homoserine Lactone (CAS 171736-85-9) Versus Analogs


Enantiomer-Specific Enzyme Inhibition: L-HSL vs. D-HSL

The L- and D-enantiomers of homoserine lactone exhibit fundamentally different biological activities. While the L-enantiomer (CAS 171736-85-9) is the natural core of AHL quorum sensing signals and shows minimal activity as an SHMT inhibitor, its D-enantiomer (D-homoserine lactone) is a documented inhibitor of serine hydroxymethyltransferase (SHMT). This chiral distinction is critical for studies investigating off-target effects of AHL analogs or exploring novel enzyme inhibition mechanisms [1].

Enantiomer differentiation SHMT enzyme inhibition Chiral procurement

Functional Activity in Quorum Sensing: Unsubstituted HSL Core vs. N-Acylated AHL Agonists

In bacterial cell-based reporter assays for quorum sensing, the unsubstituted L-homoserine lactone core is functionally inert, failing to activate LuxR-type receptors. In stark contrast, the native N-3-oxo-dodecanoyl-L-homoserine lactone (3OC12HSL) is a potent agonist of the LasR receptor. This difference is quantified through EC50 values, with the core HSL showing no measurable activation, while 3OC12HSL is a potent activator [1]. This differential activity validates the core's use as a negative control and underscores the absolute requirement of the N-acyl side chain for receptor engagement [2].

Quorum Sensing LuxR receptor agonism Pseudomonas aeruginosa

pH-Dependent Hydrolytic Stability: L-HSL vs. Common AHL Autoinducers

The lactone ring of homoserine lactone derivatives is susceptible to pH-dependent hydrolysis, a process that irreversibly opens the ring to form an inactive homoserine derivative. While the unsubstituted core's stability provides a baseline, functional AHLs exhibit widely varying half-lives depending on their acyl chain, which dictates their utility in various experimental conditions. This differential stability directly impacts assay reproducibility and in vivo efficacy [1].

Hydrolytic stability pH-dependent half-life Bioactivity retention

Receptor Selectivity Profiling: Unsubstituted Core as a Non-Ligand Control for Paralog Discrimination

High-throughput screening of AHL analog libraries has revealed that the unsubstituted L-homoserine lactone core exhibits no detectable agonism or antagonism against the LasR and QscR receptors of Pseudomonas aeruginosa. This is in contrast to specific non-native AHL analogs, which can display marked selectivity for one receptor over the other, a property exploited for dissecting their opposing roles in virulence regulation [1]. The core's inertness makes it a critical baseline for defining selective activity.

Receptor selectivity LasR vs. QscR Chemical biology probe

Validated Application Scenarios for Homoserine Lactone (CAS 171736-85-9) in Industrial R&D


Essential Negative Control in High-Throughput QS Modulator Screening

In cell-based reporter assays for LuxR-type receptor activation (e.g., LasR, QscR, TraR), L-homoserine lactone is the definitive negative control. Its complete lack of activity in these systems (as established in Evidence Item 2) allows researchers to confidently identify false positives and establish a true baseline for calculating activation/inhibition percentages, which is critical for HTS data normalization and hit calling in anti-virulence drug discovery [1].

Core Scaffold for the Chemical Synthesis of N-Acyl Homoserine Lactone (AHL) Libraries

As the foundational lactone building block, L-homoserine lactone is used as the starting material for the straightforward acylation to generate diverse, focused libraries of synthetic AHL analogs. This application directly stems from its identity as the core scaffold (established in the Baseline Overview), enabling the systematic exploration of SAR for agonism, antagonism, and receptor selectivity in QS pathways [2].

Chiral Purity Control in Studies of Enantiomer-Specific Bioactivity

In biochemical assays investigating the inhibition of serine hydroxymethyltransferase (SHMT) or other enzymes, L-homoserine lactone serves as the necessary chiral control for D-homoserine lactone. The quantitative difference in enzyme inhibition (Ki = 11 mM for D-HSL vs. negligible for L-HSL, as per Evidence Item 1) is a critical control experiment to confirm the stereospecificity of any observed inhibitory effect [3].

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